Solabegron hydrochloride

Description

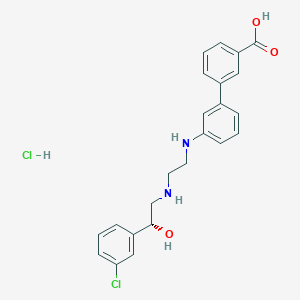

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

451470-34-1 |

|---|---|

Formule moléculaire |

C23H24Cl2N2O3 |

Poids moléculaire |

447.4 g/mol |

Nom IUPAC |

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |

Clé InChI |

PMXCGBVBIRYFPR-FTBISJDPSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |

SMILES canonique |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |

Origine du produit |

United States |

Foundational & Exploratory

Solabegron Hydrochloride: A Deep Dive into its Mechanism of Action at the β3 Adrenoceptor

For Immediate Release

Worcester, MA – December 14, 2025 – This technical guide provides a comprehensive overview of the mechanism of action of solabegron hydrochloride, a selective β3-adrenoceptor (β3-AR) agonist, with a focus on its interaction with the β3 adrenoceptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of solabegron and its therapeutic potential, particularly in the context of overactive bladder (OAB).

Introduction

Solabegron (formerly GW427353) is a potent and selective agonist of the β3-adrenoceptor, a member of the G-protein coupled receptor family.[1][2] The human urinary bladder primarily expresses the β3 receptor subtype, and its activation leads to relaxation of the detrusor smooth muscle.[2] This mechanism forms the basis of solabegron's therapeutic application in the treatment of OAB, a condition characterized by urinary urgency, frequency, and incontinence.[2] Clinical studies have demonstrated that solabegron can significantly reduce the symptoms of OAB.[2]

Core Mechanism of Action: β3 Adrenoceptor Activation

Solabegron exerts its pharmacological effects by selectively binding to and activating the β3-adrenoceptor. This interaction initiates a cascade of intracellular events, the primary and most well-characterized of which is the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

Signaling Pathway

The binding of solabegron to the β3-AR, a Gs-protein coupled receptor, triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The elevated levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder's detrusor smooth muscle. This relaxation increases the bladder's capacity and reduces the involuntary contractions characteristic of OAB.

Quantitative Pharmacological Profile

The potency and selectivity of solabegron for the β3-adrenoceptor have been quantified through in vitro functional assays. These studies typically utilize Chinese Hamster Ovary (CHO) cells recombinantly expressing human β-adrenoceptor subtypes.

Functional Potency (EC50)

The half-maximal effective concentration (EC50) is a measure of a drug's potency. For solabegron, the EC50 for stimulating cAMP accumulation in CHO cells expressing the human β3-AR is in the nanomolar range, indicating high potency.

| Adrenoceptor Subtype | Solabegron EC50 (nM) [Study 1] | Solabegron EC50 (nM) [Study 2] |

| β1-AR | - | 588 ± 105 |

| β2-AR | >10,000 (minimal response) | >10,000 |

| β3-AR | 22 ± 6 | 27.6 ± 9.08 |

| Data from references[1][3] |

Selectivity

Solabegron demonstrates high selectivity for the β3-adrenoceptor over the β1- and β2-adrenoceptor subtypes. This is evident from the significantly higher EC50 values at the β1 and β2 receptors.

| Parameter | Value |

| β3 vs β1 Selectivity Ratio (EC50 β1 / EC50 β3) | ~21.3-fold |

| β3 vs β2 Selectivity Ratio (EC50 β2 / EC50 β3) | >362-fold |

| Data calculated from reference[3] |

Intrinsic Activity

Solabegron acts as a nearly full agonist at the β3-adrenoceptor, with an intrinsic activity reported to be approximately 90% of the non-selective β-agonist isoproterenol.[1]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the interaction of solabegron with the β3-adrenoceptor.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenoceptor are cultured to confluence.

-

Cells are harvested, washed, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable β3-AR radioligand (e.g., [3H]-L-748,337) and a range of concentrations of unlabeled solabegron.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective β-agonist (e.g., 10 µM isoproterenol).

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of solabegron that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of solabegron to stimulate the production of intracellular cAMP.

Detailed Methodology:

-

Cell Preparation:

-

CHO cells stably expressing human β1, β2, or β3-adrenoceptors are seeded into 96-well plates and cultured overnight.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Cells are incubated with various concentrations of solabegron for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.

-

-

cAMP Quantification:

-

The concentration of cAMP in the cell lysates is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to each concentration of solabegron is calculated from the standard curve.

-

The EC50 (potency) and Emax (maximum effect relative to a full agonist like isoproterenol) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent and highly selective agonist for the human β3-adrenoceptor. Its mechanism of action is primarily mediated through the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, leading to detrusor smooth muscle relaxation. The quantitative pharmacological data underscores its high affinity and selectivity for the β3-AR, which translates to a targeted therapeutic effect in the management of overactive bladder with a favorable side-effect profile compared to less selective agents. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of β3-adrenoceptor agonists.

References

- 1. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

In Vitro Characterization of Solabegron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron hydrochloride (formerly GW-427,353) is a potent and selective agonist of the β3-adrenergic receptor (β3-AR).[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of Solabegron, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of β3-adrenergic receptor agonists.

Introduction

Solabegron is a biaryl phenethanolamine compound that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[3] Its therapeutic effects are primarily mediated through the activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the detrusor muscle of the bladder and adipocytes.[1][4] Activation of β3-AR in the bladder leads to smooth muscle relaxation, thereby increasing bladder capacity.[2][4] This guide focuses on the in vitro pharmacological profile of this compound, providing a detailed examination of its receptor affinity, functional potency, and selectivity.

Quantitative Pharmacological Data

The in vitro activity of this compound has been assessed primarily through functional assays measuring cyclic adenosine monophosphate (cAMP) accumulation in cells expressing human β-adrenergic receptor subtypes.

Table 1: Functional Potency and Selectivity of Solabegron at Human β-Adrenergic Receptors

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (nM) | Intrinsic Activity (% of Isoproterenol) | Reference |

| β3-AR | cAMP Accumulation | CHO | EC₅₀ | 22 ± 6 | 90 ± 4 | [1][2] |

| cAMP Accumulation | CHO | EC₅₀ | 27.6 ± 9.08 | 96 | [5] | |

| β1-AR | cAMP Accumulation | CHO | EC₅₀ | 588 ± 105 | - | [5] |

| cAMP Accumulation | CHO | Response at 10,000 nM | Minimal (<10%) | <10 | [1][2] | |

| β2-AR | cAMP Accumulation | CHO | EC₅₀ | >10,000 | - | [5] |

| cAMP Accumulation | CHO | Response at 10,000 nM | Minimal (<10%) | <10 | [1][2] |

Note: Ki values from radioligand binding assays for this compound were not available in the reviewed public literature. The presented data is based on functional assays.

Signaling Pathway

This compound exerts its effects by activating the β3-adrenergic receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade resulting in the relaxation of smooth muscle cells.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the in vitro characterization of β3-adrenergic receptor agonists.

Radioligand Binding Assay (General Protocol)

While specific Ki values for Solabegron are not publicly available, a general competitive binding assay protocol to determine such values is as follows:

Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1, β2, or β3-adrenergic receptor.

-

Radioligand (e.g., [³H]-dihydroalprenolol for β1/β2, or a β3-selective radioligand).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of a non-labeled β-adrenergic agonist like isoproterenol).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the binding buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC₅₀ value (the concentration of Solabegron that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and intrinsic activity of this compound at human β-adrenergic receptors.

Materials:

-

CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

This compound.

-

Isoproterenol (a non-selective β-agonist, used as a reference compound).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

CHO cells are seeded in multi-well plates and cultured to an appropriate confluency.

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and the cells are pre-incubated.

-

Cells are then stimulated with varying concentrations of this compound or isoproterenol for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Dose-response curves are generated, and the EC₅₀ and maximal response (Emax) values are calculated using non-linear regression.

-

The intrinsic activity of Solabegron is determined by comparing its maximal effect to that of the full agonist, isoproterenol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a GPCR agonist like Solabegron.

Conclusion

The in vitro data for this compound clearly demonstrate its profile as a potent and selective β3-adrenergic receptor agonist. The functional assays reveal a significantly higher potency for the β3-AR subtype compared to β1- and β2-ARs, which is a desirable characteristic for minimizing potential cardiovascular side effects associated with non-selective β-agonists. The detailed methodologies and workflows provided in this guide offer a framework for the continued investigation and characterization of Solabegron and other novel β3-AR agonists. Further studies, particularly radioligand binding assays to determine Ki values, would provide a more complete understanding of its receptor interaction profile.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effects of a new selective beta3-adrenoceptor agonist (GW427353) on spontaneous activity and detrusor relaxation in human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Solabegron Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solabegron hydrochloride (formerly GW-427,353) is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] Its mechanism of action involves the stimulation of β3-ARs, leading to smooth muscle relaxation, particularly in the urinary bladder. This technical guide provides a comprehensive overview of the preclinical pharmacology of Solabegron, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of similar therapeutic agents.

Introduction

Solabegron is a biaryl phenethanolamine compound that acts as a selective agonist for the β3-adrenergic receptor.[1] The rationale for its development stems from the high expression of β3-ARs in the human detrusor muscle, where their activation leads to smooth muscle relaxation and an increase in bladder capacity. This offers a targeted therapeutic approach for OAB with a potentially more favorable side-effect profile compared to non-selective β-agonists or antimuscarinic agents.

Mechanism of Action

Solabegron exerts its pharmacological effects primarily through the activation of β3-adrenergic receptors. This activation initiates a downstream signaling cascade, as depicted in the diagram below.

Upon binding to the β3-AR, Solabegron induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle.

In addition to its effects on the bladder, Solabegron has been shown to decrease the excitability of human enteric neurons. This effect is thought to be mediated by the release of somatostatin from adipocytes, which then acts on inhibitory SST2 receptors on submucous neurons.[2]

Pharmacodynamics

The pharmacodynamic properties of Solabegron have been characterized through a series of in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Activity

Table 1: In Vitro Functional Activity of Solabegron at Human β-Adrenergic Receptors

| Receptor Subtype | Assay | Parameter | Value | Reference |

| β3-AR | cAMP Accumulation | EC50 | 22 ± 6 nM | [3][4] |

| β1-AR | cAMP Accumulation | Maximal Response | <10% of Isoproterenol at 10,000 nM | [3][4] |

| β2-AR | cAMP Accumulation | Maximal Response | <10% of Isoproterenol at 10,000 nM | [3][4] |

These data demonstrate that Solabegron is a potent agonist at the human β3-AR with high selectivity over β1- and β2-AR subtypes. The intrinsic activity of Solabegron at the β3-AR was found to be 90% of that of the non-selective β-agonist, isoproterenol.[3][4]

In Vitro Tissue Studies

In studies using isolated dog bladder strips, Solabegron was shown to evoke relaxation. This relaxation was attenuated by the non-selective β-blocker bupranolol but was unaffected by the selective β1-AR antagonist atenolol or the selective β2-AR antagonist ICI 118551, further confirming that the relaxant effect is mediated by β3-ARs.[4]

In Vivo Animal Models

The efficacy of Solabegron in an animal model of overactive bladder has been investigated in anesthetized dogs. Bladder irritation was induced by intravesical administration of acetic acid to mimic the symptoms of OAB.

Table 2: In Vivo Effects of Solabegron in an Acetic Acid-Induced OAB Dog Model

| Parameter | Effect of Solabegron | Reference |

| Micturition Reflex Threshold | Increased | [3] |

| Voided Volume | No significant effect | [3] |

| Voiding Efficiency | No significant effect | |

| Bladder Contraction Amplitude | No significant effect | |

| Bladder Contraction Duration | No significant effect |

Intravenous administration of Solabegron in this model led to a significant increase in the bladder volume required to trigger the micturition reflex, without impairing the ability of the bladder to void.[3] These effects were inhibited by the non-selective β-blocker bupranolol.[3]

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for Solabegron in multiple species are not extensively published. However, general characteristics of β-agonists can provide some context. Typically, the pharmacokinetic profiles of such compounds are evaluated in species such as rats, dogs, and monkeys to determine their absorption, distribution, metabolism, and excretion (ADME) properties.

While specific data for Solabegron is limited, studies on other β3-agonists like mirabegron show that it is readily absorbed after oral administration and widely distributed in animals. Elimination occurs through both urine and feces.[5]

Preclinical Safety and Toxicology

Comprehensive preclinical toxicology data for Solabegron, including LD50 values, are not publicly available. However, the safety profile of β3-agonists as a class has been evaluated.

Cardiovascular Safety

Given the presence of β-adrenergic receptors in the cardiovascular system, the potential for cardiovascular side effects is an important consideration. In a study with anesthetized dogs, intravenous administration of Solabegron (GW427353) was evaluated for its effects on heart rate and mean arterial pressure.

Table 3: Cardiovascular Effects of Solabegron in Anesthetized Dogs

| Dose | Change in Heart Rate | Change in Mean Arterial Pressure | Reference |

| 1 mg/kg i.v. | Not specified | Not specified | |

| 3 mg/kg i.v. | Not specified | Not specified |

While the specific quantitative changes were not detailed in the available literature, the study by Hicks et al. (2007) investigated these parameters. Generally, selective β3-agonists are expected to have minimal effects on heart rate and blood pressure at therapeutic doses due to their low affinity for β1 and β2 receptors.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound to β-adrenergic receptors.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.[3]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled test compound (Solabegron).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate the production of cAMP, a second messenger in the β-adrenergic signaling pathway.

-

Cell Culture: CHO cells expressing the human β3-AR are cultured in appropriate media.[3]

-

Cell Stimulation: The cells are treated with various concentrations of Solabegron in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal response) are determined.

In Vivo Cystometry in Anesthetized Dogs

This protocol is used to evaluate the effect of a compound on bladder function in an animal model of OAB.

-

Animal Preparation: Female dogs are anesthetized, and a catheter is inserted into the bladder for infusion and pressure measurement.

-

Induction of Bladder Irritation: A solution of acetic acid is infused into the bladder to induce bladder hyperactivity.

-

Cystometric Recordings: The bladder is filled with saline at a constant rate, and intravesical pressure is recorded. The volume at which a micturition contraction occurs (micturition reflex threshold) is measured.

-

Drug Administration: Solabegron or vehicle is administered intravenously.

-

Post-Dose Recordings: Cystometric recordings are repeated to assess the effect of the drug on the micturition reflex threshold and other urodynamic parameters.

Conclusion

This compound is a potent and selective β3-adrenergic receptor agonist with a clear mechanism of action that translates from in vitro functional activity to in vivo efficacy in a relevant preclinical model of overactive bladder. Its high selectivity for the β3-AR over β1- and β2-ARs suggests a favorable safety profile with a reduced risk of cardiovascular side effects. While a comprehensive public dataset on its preclinical pharmacokinetics and toxicology is not available, the existing pharmacological data support its development as a targeted therapy for conditions such as overactive bladder. This technical guide provides a foundational understanding of the preclinical attributes of Solabegron for scientists and researchers in the field of drug development.

References

- 1. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The β3-Adrenergic Receptor Agonist Solabegron Hydrochloride and its Effect on Somatostatin Release in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron hydrochloride, a selective β3-adrenergic receptor (β3-AR) agonist, has been identified as a modulator of adipocyte function. This technical guide provides an in-depth analysis of the effect of solabegron on the release of somatostatin (SST) from human primary adipocytes. We consolidate the available scientific evidence, detailing the underlying signaling pathways and providing comprehensive experimental protocols for the study of this phenomenon. This document is intended to serve as a core resource for researchers in metabolic disease, endocrinology, and pharmacology.

Introduction

Adipose tissue is increasingly recognized as a dynamic endocrine organ, secreting a multitude of adipokines that play critical roles in systemic metabolic regulation. Somatostatin, a well-known inhibitory peptide hormone, has been identified as one of these adipocyte-secreted factors.[1] The β3-adrenergic receptor is predominantly expressed in adipocytes and plays a key role in the regulation of lipolysis and thermogenesis.[1] Solabegron (formerly GW427353) is a selective agonist for the human β3-AR.[1] Emerging research has demonstrated that activation of the β3-AR by solabegron stimulates the release of somatostatin from human adipocytes in a concentration-dependent manner.[1] This finding opens new avenues for understanding the interplay between the sympathetic nervous system, adipose tissue, and downstream metabolic regulation through paracrine or endocrine signaling of adipocyte-derived somatostatin.

This guide will detail the current understanding of the molecular mechanisms and provide practical protocols for the investigation of solabegron-induced somatostatin release from primary human adipocytes.

Quantitative Data on Solabegron-Induced Somatostatin Release

A pivotal study by Schemann et al. (2010) demonstrated that the β3-adrenoceptor agonist GW427353 (Solabegron) stimulates the release of somatostatin from human primary adipocytes in a concentration-dependent fashion. This effect was shown to be specific to β3-AR activation, as it was abolished by the β3-AR antagonist SR-59230.[1]

While the raw data from the original publication is not publicly available in tabular format, the following table represents an illustrative dataset consistent with the reported findings of a concentration-dependent increase in somatostatin release.

Table 1: Illustrative Data of Concentration-Dependent Somatostatin Release from Human Primary Adipocytes in Response to this compound

| Solabegron Concentration (nM) | Mean Somatostatin Release (pg/mL) | Standard Deviation (pg/mL) | Fold Change over Basal |

| 0 (Basal) | 50 | 5 | 1.0 |

| 1 | 75 | 8 | 1.5 |

| 10 | 120 | 12 | 2.4 |

| 100 | 250 | 25 | 5.0 |

| 1000 | 450 | 40 | 9.0 |

| 100 (with SR-59230) | 55 | 6 | 1.1 |

Disclaimer: This table presents illustrative data created to reflect the concentration-dependent effect described in the literature. The values are not from the original experimental data.

Signaling Pathway of Solabegron-Induced Somatostatin Release

The mechanism by which solabegron stimulates somatostatin release in adipocytes is initiated by its binding to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events.

-

Receptor Activation and G-Protein Coupling: Solabegron binds to the β3-AR, inducing a conformational change that promotes the coupling of the receptor to the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

Downstream Phosphorylation and Exocytosis: Activated PKA phosphorylates various downstream target proteins. While the specific substrates leading to somatostatin exocytosis in adipocytes are not fully elucidated, in other neuroendocrine cells, PKA-mediated phosphorylation is known to be involved in the machinery of vesicular transport and exocytosis. This likely involves proteins associated with the cytoskeleton and the SNARE complex, facilitating the fusion of somatostatin-containing vesicles with the plasma membrane and the subsequent release of somatostatin into the extracellular space.

Experimental Protocols

Isolation and Culture of Primary Human Adipocytes

This protocol is adapted from standard methodologies for the isolation of mature adipocytes from human adipose tissue.

Materials:

-

Fresh human adipose tissue (e.g., from subcutaneous biopsy or lipectomy)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 4% Bovine Serum Albumin (BSA) and 5 mM glucose, pH 7.4

-

Collagenase Type I solution (1 mg/mL in KRB buffer)

-

Sterile nylon mesh (250 µm and 100 µm pore size)

-

Sterile 50 mL conical tubes

-

Water bath at 37°C

-

Shaking incubator

-

Centrifuge

-

Adipocyte culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Procedure:

-

Aseptically obtain fresh human adipose tissue and place it in a sterile container with KRB buffer.

-

In a sterile laminar flow hood, wash the tissue multiple times with fresh KRB buffer to remove excess lipids and blood cells.

-

Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scissors.

-

Transfer the minced tissue to a sterile 50 mL conical tube and add 2-3 mL of Collagenase Type I solution per gram of tissue.

-

Incubate the tissue digest in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is dissociated.

-

Terminate the digestion by adding an equal volume of adipocyte culture medium.

-

Filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue, followed by filtration through a 100 µm nylon mesh to further purify the adipocytes.

-

Transfer the filtrate to a new 50 mL conical tube and centrifuge at 200 x g for 5 minutes. The mature adipocytes will form a layer at the top.

-

Carefully aspirate and discard the infranatant containing the stromal-vascular fraction.

-

Resuspend the floating adipocyte layer in fresh culture medium. Repeat the washing and centrifugation step two more times.

-

After the final wash, resuspend the adipocytes in a known volume of culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Plate the isolated adipocytes in appropriate culture vessels and maintain in a humidified incubator at 37°C with 5% CO2. Allow the cells to equilibrate for 24-48 hours before experimentation.

Solabegron Treatment and Supernatant Collection

Materials:

-

Cultured primary human adipocytes

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Serum-free culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Twenty-four hours prior to the experiment, replace the culture medium with serum-free medium to minimize basal stimulation.

-

On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest Solabegron dose).

-

Aspirate the medium from the cultured adipocytes and replace it with the medium containing the different concentrations of Solabegron or vehicle control.

-

Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C.

-

Following incubation, carefully collect the culture supernatant from each well without disturbing the cell layer.

-

Transfer the supernatant to sterile microcentrifuge tubes and centrifuge at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.

-

Transfer the clarified supernatant to new, clean tubes and store at -80°C until analysis by ELISA.

Quantification of Somatostatin Release by ELISA

A commercially available Somatostatin ELISA kit is recommended for the accurate quantification of somatostatin in the adipocyte culture supernatants. The following is a general protocol; always refer to the specific instructions provided with the kit.

Materials:

-

Somatostatin ELISA kit (including standards, detection antibody, HRP-conjugate, substrate, and stop solution)

-

Adipocyte culture supernatants (samples)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Wash buffer

Procedure:

-

Prepare the somatostatin standards and samples according to the kit's instructions. This typically involves serial dilutions of the standard to generate a standard curve.

-

Add the standards, samples, and controls to the appropriate wells of the antibody-coated microplate.

-

Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature).

-

Wash the plate several times with the provided wash buffer to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate.

-

Wash the plate again.

-

Add the HRP-streptavidin conjugate to each well and incubate.

-

Perform a final wash step.

-

Add the TMB substrate solution to each well, which will result in a color change proportional to the amount of somatostatin present.

-

Stop the reaction by adding the stop solution.

-

Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the concentration of somatostatin in the samples by interpolating their absorbance values against the standard curve.

Experimental Workflow Visualization

Conclusion

The selective β3-adrenergic receptor agonist, this compound, effectively stimulates the release of somatostatin from primary human adipocytes. This action is mediated through the canonical β3-AR signaling pathway involving Gs protein, adenylyl cyclase, and cAMP. The provided experimental protocols offer a robust framework for the investigation of this phenomenon. Further research is warranted to fully elucidate the downstream physiological consequences of adipocyte-derived somatostatin and its potential role in metabolic health and disease. This technical guide serves as a foundational resource to facilitate such investigations.

References

Investigating the Visceral Analgesic Properties of Solabegron Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron hydrochloride (formerly GW427353) is a potent and selective β3-adrenoceptor agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS). While its clinical development has primarily focused on urological indications, a compelling mechanistic rationale supports its potential as a visceral analgesic. This technical guide provides an in-depth review of the available preclinical and clinical data related to Solabegron, with a specific focus on the scientific evidence underpinning its visceral analgesic properties. We detail the proposed mechanism of action, summarize the quantitative data from relevant studies, provide comprehensive experimental protocols for key assays, and visualize the critical pathways and workflows. Although direct quantitative evidence for visceral analgesia in dedicated preclinical models and completed IBS clinical trials is not extensively published in peer-reviewed literature, this paper collates the existing data to build a scientific case for its mode of action and to guide future research in this area.

Introduction

Visceral pain, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), represents a significant unmet medical need. It is characterized by pain originating from internal organs and is often diffuse, poorly localized, and associated with strong negative emotions. The pathophysiology is complex, involving peripheral and central sensitization of nociceptive pathways.

Solabegron is a selective agonist for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor expressed on various cell types, including adipocytes and enteric neurons.[1] While its role in relaxing the detrusor muscle of the bladder is well-established, its effects within the gastrointestinal tract point towards a novel mechanism for visceral pain modulation. Research suggests that Solabegron's visceral analgesic effect is not direct but is mediated through an indirect pathway involving the release of an inhibitory neuropeptide.[1]

Mechanism of Action for Visceral Analgesia

The primary mechanism proposed for Solabegron's visceral analgesic properties involves a novel signaling cascade originating from adipocytes located in proximity to enteric neurons.

-

β3-Adrenoceptor Activation: Solabegron binds to and activates β3-adrenoceptors on the surface of adipocytes.[1]

-

Somatostatin Release: This activation triggers an intracellular signaling cascade, leading to the release of somatostatin (SST) from these adipocytes.[1] Human primary adipocytes have been shown to release SST in a concentration-dependent manner in response to Solabegron.[1]

-

SST2 Receptor Stimulation: Released somatostatin then acts as a paracrine signaling molecule, binding to and activating somatostatin 2 (SST2) receptors, which are expressed on submucous neurons of the enteric nervous system.[1]

-

Inhibition of Neuronal Excitability: The activation of these inhibitory SST2 receptors leads to a decrease in the excitability of enteric neurons. Specifically, Solabegron has been shown to reduce nicotine-evoked neuronal spike frequency, an effect that is blocked by both a β3-AR antagonist and an SST2-receptor antagonist.[1]

By reducing the hyperexcitability of enteric neurons, which are crucial in transmitting visceral sensory information, Solabegron is hypothesized to dampen the peripheral signals that contribute to visceral pain.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for Solabegron-mediated visceral analgesia.

Quantitative Data

While direct quantitative data on the visceral analgesic efficacy of Solabegron from preclinical pain models or IBS clinical trials is not widely available in published literature, data from in vitro assays and clinical trials for OAB provide insight into its potency and clinical profile.

Table 1: In Vitro Activity of Solabegron (GW427353)

| Assay | Cell Type/Tissue | Parameter | Value | Reference |

| cAMP Accumulation | CHO cells expressing human β3-AR | EC₅₀ | 22 ± 6 nM | [Hicks et al., 2007] |

| cAMP Accumulation | CHO cells expressing human β3-AR | Intrinsic Activity (vs. Isoproterenol) | 90% | [Hicks et al., 2007] |

| Neuronal Excitability | Human Submucous Neurons | Nicotine-evoked Spike Frequency | Reduced | [Schemann et al., 2010] |

| Somatostatin Release | Human Primary Adipocytes | SST Release | Concentration-dependent increase | [Schemann et al., 2010] |

Table 2: Phase II Clinical Trial of Solabegron in Overactive Bladder (OAB)

| Parameter | Placebo (n=85) | Solabegron 50 mg BID (n=88) | Solabegron 125 mg BID (n=85) | Reference |

| Primary Endpoint | ||||

| % Change in Incontinence Episodes/24h (Baseline to Week 8) | - | - | Statistically significant improvement vs. placebo (p=0.025) | [Ohlstein et al., 2012] |

| Secondary Endpoints | ||||

| Change in Micturitions/24h (Baseline to Week 8) | - | - | Statistically significant reduction vs. placebo | [Ohlstein et al., 2012] |

| Change in Volume Voided/Micturition (Baseline to Week 8) | - | - | Statistically significant increase vs. placebo | [Ohlstein et al., 2012] |

| Safety | ||||

| Incidence of Adverse Events | Similar to Solabegron groups | Similar to placebo | Similar to placebo | [Ohlstein et al., 2012] |

| Mean Change in Blood Pressure & Heart Rate | No significant difference | No significant difference | No significant difference | [Ohlstein et al., 2012] |

Note: Specific numerical values for change from baseline were not consistently provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to investigate the visceral analgesic properties of compounds like Solabegron.

Preclinical Model: Colorectal Distension (CRD) for Visceral Nociception

This is a standard animal model to assess visceral pain by measuring the visceromotor response (VMR), a reflex contraction of the abdominal muscles, in response to a noxious mechanical stimulus in the colon.

Objective: To quantify the effect of a test compound on the visceromotor response to graded colorectal distension in rodents.

Materials:

-

Rodents (rats or mice)

-

Anesthesia (e.g., isoflurane)

-

Colorectal distension balloon (e.g., 2 cm latex balloon on a flexible catheter)

-

Distension control device (barostat or pressure-controlled syringe pump)

-

EMG electrodes (Teflon-coated stainless steel wires)

-

EMG recording and analysis system (e.g., Spike2 software)

-

Test compound (Solabegron) and vehicle

Procedure:

-

Electrode Implantation: Under anesthesia, surgically implant bipolar EMG electrodes into the external oblique abdominal muscles. Exteriorize the leads at the back of the neck. Allow for a 5-7 day recovery period.

-

Animal Habituation: On the day of the experiment, lightly anesthetize the animal to insert the lubricated balloon catheter into the descending colon (approx. 1 cm from the anus). Secure the catheter to the tail. Allow the animal to recover and acclimate in a testing chamber.

-

Baseline VMR Recording: Record baseline EMG activity. Perform a series of graded colorectal distensions (e.g., 10, 20, 40, 60 mmHg for 10-20 seconds each) with an inter-stimulus interval of several minutes.

-

Compound Administration: Administer Solabegron or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

-

Post-Dosing VMR Recording: At a predetermined time post-administration, repeat the graded CRD protocol and record the VMR.

-

Data Analysis: Rectify and integrate the raw EMG signal. Quantify the VMR as the area under the curve (AUC) during the distension period, corrected for baseline activity. Compare the dose-dependent effects of Solabegron on the VMR to the vehicle control.

Experimental Workflow: Colorectal Distension (CRD) Model

Caption: Workflow for assessing visceral analgesia using the CRD model.

Ex Vivo Model: Somatostatin Release from Primary Adipocytes

This assay quantifies the ability of a compound to stimulate somatostatin release from isolated adipocytes.

Objective: To measure the concentration-dependent effect of Solabegron on somatostatin release from cultured human primary adipocytes.

Materials:

-

Human primary adipocytes

-

Culture medium (e.g., Krebs-Ringer bicarbonate buffer with BSA)

-

Solabegron, β3-AR antagonist (e.g., SR-59230), and vehicle

-

Protease inhibitors

-

Somatostatin ELISA kit

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

Procedure:

-

Cell Culture: Culture human primary adipocytes according to standard protocols.

-

Pre-incubation: Wash the adipocytes and pre-incubate them in buffer for 30-60 minutes to establish a baseline.

-

Stimulation: Replace the buffer with fresh buffer containing various concentrations of Solabegron, vehicle, or Solabegron plus a β3-AR antagonist. Include a positive control like a high concentration of KCl to induce depolarization-mediated release.

-

Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.

-

Supernatant Collection: After incubation, collect the supernatant into pre-chilled tubes containing protease inhibitors to prevent SST degradation.

-

Sample Processing: Centrifuge the samples to pellet any cellular debris.

-

Quantification: Measure the concentration of somatostatin in the supernatant using a high-sensitivity commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the amount of released somatostatin to the total protein content or cell number. Plot the concentration-response curve for Solabegron-induced somatostatin release.

Ex Vivo Model: Neuronal Excitability using Voltage-Sensitive Dyes

This technique allows for the real-time measurement of membrane potential changes in multiple neurons simultaneously, providing a direct assessment of neuronal excitability.

Objective: To determine the effect of Solabegron on the excitability of human submucous neurons.

Materials:

-

Freshly dissected human intestinal tissue (submucosa)

-

Carbogenated Krebs solution

-

Voltage-sensitive dye (e.g., Di-8-ANEPPS)

-

Nicotine (or other neuronal stimulant)

-

Solabegron, β3-AR antagonist, SST2-receptor antagonist (e.g., CYN154806)

-

Fluorescence microscopy setup with a high-speed camera

-

Microperfusion system

Procedure:

-

Tissue Preparation: Prepare whole-mounts of human submucous plexus from fresh surgical specimens.

-

Dye Loading: Incubate the tissue with a voltage-sensitive dye to allow it to incorporate into neuronal membranes.

-

Imaging Setup: Mount the preparation in a recording chamber on a fluorescence microscope and perfuse with Krebs solution.

-

Baseline Recording: Record baseline neuronal activity. Use a neuronal stimulant like nicotine applied via pressure ejection to evoke action potentials and record the resulting changes in fluorescence, which correspond to changes in membrane potential.

-

Compound Application: Perfuse the tissue with Solabegron (or other test agents) for a set duration.

-

Post-Compound Recording: While perfusing with the compound, re-apply the nicotine stimulus and record the neuronal response.

-

Data Analysis: Analyze the imaging data to quantify the spike frequency and amplitude of action potentials before and after the application of Solabegron. Compare these changes to control experiments and experiments including antagonists.

Conclusion and Future Directions

The available evidence provides a strong mechanistic foundation for the visceral analgesic properties of this compound. The activation of β3-adrenoceptors on adipocytes, leading to the release of somatostatin and subsequent inhibition of enteric neuron excitability, is a novel and compelling pathway for pain modulation in the gut.[1]

However, a significant gap exists in the public domain regarding quantitative data that directly demonstrates this analgesic effect in validated preclinical models of visceral pain and in clinical trials for IBS. The data from OAB studies confirms that Solabegron is generally safe and well-tolerated at clinically relevant doses. [cite: Ohlstein et al., 2012]

Future research should focus on:

-

Preclinical Visceral Pain Models: Conducting studies using the colorectal distension model to generate dose-response data for Solabegron's effect on the visceromotor response.

-

Clinical Trials in IBS: If not already completed and published, well-designed clinical trials are needed to evaluate the efficacy of Solabegron on abdominal pain, the primary symptom of IBS.

-

Target Engagement: Further elucidating the role of periganglionic adipocytes and confirming target engagement in the gut at clinically relevant doses.

References

Solabegron Hydrochloride: A Technical Guide to its Role in Bladder Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron hydrochloride is a selective agonist of the β3-adrenergic receptor (β3-AR), a key therapeutic target for the management of overactive bladder (OAB). Its mechanism of action centers on the relaxation of the detrusor smooth muscle of the bladder, leading to increased bladder capacity and a reduction in OAB symptoms. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of solabegron in bladder smooth muscle relaxation, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate its effects.

Mechanism of Action: β3-Adrenergic Receptor Agonism

Solabegron is a potent and selective agonist for the β3-adrenergic receptor.[1] The human bladder primarily expresses the β3-AR subtype, which is the main physiological mechanism for causing detrusor smooth muscle relaxation during the bladder filling phase.[2] By selectively targeting this receptor, solabegron mimics the action of endogenous catecholamines that mediate bladder relaxation, without significantly impacting β1- and β2-adrenergic receptors, which are more prevalent in cardiovascular tissues. This selectivity is crucial for its favorable side-effect profile, particularly concerning cardiovascular parameters.

Signaling Pathway

The binding of solabegron to the β3-adrenergic receptor on detrusor smooth muscle cells initiates a well-defined signaling cascade. This process is primarily mediated by the Gs alpha subunit of the G-protein coupled receptor, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle. One of the key mechanisms downstream of PKA activation is the opening of large-conductance calcium-activated potassium channels (BK channels).[3][4] The efflux of potassium ions through these channels leads to hyperpolarization of the cell membrane, making it less excitable and promoting relaxation.

Quantitative Data

Receptor Binding and Functional Activity

The selectivity and potency of solabegron at the β3-adrenergic receptor have been quantified in various preclinical studies.

| Parameter | β1-AR | β2-AR | β3-AR | Reference |

| EC50 (nM) | 1,259 | 3,981 | 3.98 | Uehling et al. 2006[5] |

| Intrinsic Activity (vs. Isoproterenol) | 0.02 | 0.05 | 0.79 | Uehling et al. 2006[5] |

| EC50 for cAMP Accumulation (nM) | - | - | 22 ± 6 | Hicks et al. 2007[6] |

| Intrinsic Activity for cAMP Accumulation (vs. Isoproterenol) | <10% | <10% | 90% | Hicks et al. 2007[6] |

| EC50 in pre-contracted human bladder strips (nM) | - | - | 1.9 | Tyagi et al., 2009[7] |

Clinical Efficacy in Overactive Bladder (Phase II Study)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy of solabegron in 258 women with moderate to severe OAB.[8][9]

| Endpoint | Placebo | Solabegron (125 mg, twice daily) | p-value |

| Change from Baseline in Incontinence Episodes/24h (%) | - | -65.6% | 0.025 |

| Adjusted Mean Difference from Placebo in Incontinence Episodes (%) | - | 21% improvement | 0.025 |

| Change in Micturition Frequency/24h | - | Significant reduction | - |

| Change in Volume Voided per Micturition | - | Significant increase | - |

Experimental Protocols

In Vitro Bladder Smooth Muscle Strip Contractility Assay

This assay is fundamental for assessing the direct relaxant effects of compounds on bladder tissue.

Detailed Methodology:

-

Tissue Preparation: Human or animal bladders are excised and placed in cold Krebs-Henseleit solution. The detrusor muscle is dissected free of mucosa and cut into longitudinal strips (e.g., 2-3 mm wide and 5-7 mm long).

-

Mounting: Strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One end is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: Tissues are equilibrated under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with washes every 15-20 minutes.

-

Viability Test: Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Compound Evaluation: Bladder strips are pre-contracted with an agent like carbachol or KCl. Once a stable contraction is achieved, cumulative concentrations of solabegron are added to the bath to generate a concentration-response curve for relaxation.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. An EC50 value (the concentration of solabegron that produces 50% of the maximal relaxation) is then calculated.

In Vivo Cystometry in Anesthetized Dogs

This in vivo model assesses the effects of a compound on bladder function in a more physiologically relevant setting.

Detailed Methodology:

-

Animal Preparation: Female beagle dogs are anesthetized, and catheters are placed for drug administration and blood pressure monitoring. A catheter is inserted into the bladder via the urethra or directly through the bladder dome for infusion and pressure measurement.

-

Bladder Irritation (Optional): To mimic OAB, the bladder can be irritated by intravesical instillation of a dilute acetic acid solution.

-

Cystometry: The bladder is slowly filled with saline at a constant rate. Intravesical pressure is continuously monitored. The volume at which a micturition contraction occurs (micturition threshold) is recorded.

-

Drug Administration: Solabegron or vehicle is administered intravenously.

-

Post-Dose Cystometry: The cystometry procedure is repeated to determine the effect of the compound on the micturition threshold and other urodynamic parameters. An increase in the volume required to elicit a micturition reflex indicates enhanced bladder storage, consistent with a relaxant effect.

Logical Relationship: From Cellular Action to Clinical Benefit

The therapeutic effect of solabegron in OAB is a direct consequence of its molecular and cellular actions.

Conclusion

This compound's role as a selective β3-adrenergic receptor agonist provides a targeted approach to relaxing bladder smooth muscle. Preclinical data robustly demonstrates its mechanism of action via the cAMP-PKA signaling pathway, leading to detrusor relaxation. Clinical studies have translated these findings into meaningful improvements in OAB symptoms. The detailed experimental protocols outlined herein provide a framework for the continued investigation and development of this and other β3-AR agonists for urological conditions.

References

- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. β-Adrenergic relaxation of mouse urinary bladder smooth muscle in the absence of large-conductance Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. β3‐Adrenoceptors in the normal and diseased urinary bladder—What are the open questions? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Solabegron - Wikipedia [en.wikipedia.org]

Early-Phase Clinical Development of Solabegron Hydrochloride for Overactive Bladder: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron (formerly GW427353) is a potent and selective β3-adrenoceptor agonist investigated for the treatment of overactive bladder (OAB). As a member of a novel class of therapeutic agents for OAB, its mechanism of action centers on the relaxation of the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity and reducing the symptoms of urinary urgency, frequency, and incontinence. This technical guide provides a comprehensive analysis of the available data from early-phase clinical trials of Solabegron hydrochloride, with a focus on its pharmacology, efficacy, and safety profile in the target population. Quantitative data from key Phase II studies are presented, alongside detailed experimental methodologies and visual representations of its signaling pathway and clinical trial workflow.

Introduction

Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology.[1] Historically, the mainstay of OAB pharmacotherapy has been antimuscarinic agents, which are often associated with bothersome side effects such as dry mouth and constipation, leading to poor patient adherence. The identification of the β3-adrenoceptor as the primary mediator of smooth muscle relaxation in the human detrusor muscle has paved the way for a new therapeutic class: β3-adrenoceptor agonists.[2][3]

This compound is a selective β3-adrenoceptor agonist that has been evaluated in early-phase clinical trials for its potential to offer a favorable efficacy and tolerability profile for patients with OAB.[1][4] This document synthesizes the findings from these foundational studies.

Mechanism of Action

Solabegron acts as a selective agonist at the β3-adrenergic receptor, which is abundantly expressed on the detrusor smooth muscle of the human urinary bladder.[2] The binding of Solabegron to the β3-adrenoceptor initiates a G-protein-coupled signaling cascade. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of the detrusor smooth muscle. This relaxation during the storage phase of the micturition cycle increases bladder capacity and reduces pathologic involuntary bladder contractions. Preclinical studies have demonstrated that Solabegron (GW427353) stimulates cAMP accumulation in cells expressing human β3-adrenoceptors and evokes bladder relaxation.[2]

Early-Phase Clinical Trial Program

Phase I Studies

A Phase I study (NCT02938507) was conducted to evaluate the safety, tolerability, and pharmacokinetics of immediate and modified-release formulations of orally administered Solabegron in healthy male subjects.[5] The study was a single-blind, randomized, crossover design. Key inclusion criteria for this study included a body weight of ≥ 50 kg and a BMI between 18.0 and 32.0 kg/m ².[5] While the study has been completed, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) have not been made publicly available. Such studies are crucial for dose selection and characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Phase II Clinical Efficacy and Safety

Two key Phase II studies have provided the main body of evidence for Solabegron's efficacy and safety in patients with OAB.

This multicenter, randomized, double-blind, placebo-controlled trial was a foundational study for Solabegron in OAB.[6]

-

Experimental Protocol:

-

Participants: The study enrolled 258 adult women with OAB symptoms for at least 6 months, defined as having one or more incontinence episodes and eight or more micturitions per 24 hours.[6]

-

Intervention: Patients were randomized to receive Solabegron 50 mg twice daily (n=88), Solabegron 125 mg twice daily (n=85), or a matching placebo twice daily (n=85) for 8 weeks.[6]

-

Endpoints: The primary efficacy endpoint was the percentage change from baseline to week 8 in the number of incontinence episodes over 24 hours. Secondary endpoints included changes in micturitions per 24 hours, urgency episodes per 24 hours, and volume voided per micturition.[6] Data was collected via electronic patient diaries.

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events (AEs), vital signs (including 24-hour ambulatory blood pressure monitoring), and ECGs.[6]

-

Statistical Analysis: A linear model was used for the analysis of efficacy endpoints.[6]

-

-

Quantitative Results:

Table 1: Key Efficacy Outcomes of the Phase II Proof-of-Concept Study at Week 8

Endpoint Placebo (n=85) Solabegron 50 mg BID (n=88) Solabegron 125 mg BID (n=85) % Change in Incontinence Episodes/24h --- Not Statistically Significant Statistically Significant (p=0.025 vs. Placebo) Change in Micturitions/24h --- Not Statistically Significant Statistically Significant Reduction | Increase in Volume Voided/Micturition | --- | Not Statistically Significant | Statistically Significant Increase |

Note: Specific mean change values for all endpoints were not fully detailed in the abstract. The 125 mg twice-daily dose demonstrated a statistically significant reduction in incontinence episodes compared to placebo.[6] This dose also led to significant reductions in micturition frequency and increases in the volume of urine voided.[6]

Table 2: Safety and Tolerability Profile

Adverse Event Profile Placebo Solabegron 50 mg BID Solabegron 125 mg BID Overall Incidence of AEs Similar across all groups Similar across all groups Similar across all groups | Cardiovascular Safety | No significant changes in BP or heart rate | No significant changes in BP or heart rate | No significant changes in BP or heart rate |

The study concluded that Solabegron was safe and well-tolerated, with an adverse event profile comparable to placebo.[6] Importantly, no significant effects on blood pressure or heart rate were observed.[6]

This study was designed to further evaluate the efficacy and safety of Solabegron and to inform dose selection for potential Phase III trials.[7][8][9]

-

Experimental Protocol:

-

Participants: The study enrolled 435 women aged 18 to 80 with symptoms of OAB.[7][9]

-

Intervention: This was a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Patients received one of two doses of Solabegron (125 mg or 175 mg) twice daily or a placebo.[8][9]

-

Endpoints: The primary endpoint was the mean change from baseline in the number of micturitions per day at week 12.[7][8] Secondary endpoints included the percent reduction of urge urinary incontinence (UUI) episodes, dry rate, and urgency episodes.[7]

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[7]

-

-

Quantitative Results: Top-line results announced via a press release indicated that the study met its primary endpoint.[7]

Table 3: Summary of Efficacy Findings from the VEL-2002 Study

Endpoint Outcome Primary: Mean Change in Micturitions/Day Statistically significant improvement compared to placebo at week 12.[7] Secondary: % Reduction in UUI Episodes Statistically significant improvement.[7] Secondary: Dry Rate Statistically significant improvement.[7] | Secondary: Urgency Episodes | Statistically significant improvement.[7] |

Note: Specific numerical data and p-values from this study have not been published in peer-reviewed literature and are sourced from company press releases.

In terms of safety, Solabegron was reported to be generally well-tolerated, with infrequent TEAEs and SAEs that were comparable between the Solabegron and placebo groups.[7]

Clinical Trial Workflow

The execution of a Phase II OAB clinical trial, such as those conducted for Solabegron, follows a structured workflow designed to ensure patient safety and data integrity.

References

- 1. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder [pubmed.ncbi.nlm.nih.gov]

- 2. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Velicept Therapeutics Announces Positive Top-Line Phase 2b Results for Solabegron in the Treatment of Overactive Bladder (OAB) — Fountain Healthcare Partners [fh-partners.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Velicept begins Phase IIb trial of solabegron for overactive bladder - Clinical Trials Arena [clinicaltrialsarena.com]

The Journey of Solabegron (GW-427,353): A β3-Adrenergic Agonist from Discovery to Clinical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Solabegron (formerly GW-427,353), a selective β3-adrenergic receptor agonist. The document details its journey from initial synthesis and screening to preclinical evaluation and clinical trial findings for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).

Discovery and Lead Optimization

Solabegron was discovered and developed by GlaxoSmithKline as part of a research program focused on identifying potent and selective β3-adrenergic receptor agonists.[1] The development of Solabegron emerged from the understanding that β3-adrenoceptors are predominantly expressed in the human bladder detrusor muscle and play a crucial role in its relaxation.[2] This targeted approach aimed to offer a novel therapeutic option for OAB with a potentially more favorable side-effect profile compared to existing antimuscarinic agents.[2]

While specific details of the initial high-throughput screening campaign are not extensively published, the discovery process likely involved screening a large compound library against cell lines expressing the human β3-adrenergic receptor. Promising hits would have then undergone a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GW-427,353.

Preclinical Development

In Vitro Pharmacology

Preclinical in vitro studies were crucial in characterizing the pharmacological profile of Solabegron. These studies established its high potency and selectivity for the human β3-adrenergic receptor.

Table 1: In Vitro Potency and Selectivity of Solabegron [3][4]

| Parameter | Value | Cell Line |

| EC50 for cAMP accumulation (β3-AR) | 22 ± 6 nM | Chinese Hamster Ovary (CHO) cells expressing human β3-AR |

| Intrinsic Activity (vs. Isoproterenol) | 90% | CHO cells expressing human β3-AR |

| Response at 10,000 nM (β1-AR) | <10% of Isoproterenol max response | CHO cells expressing human β1-AR |

| Response at 10,000 nM (β2-AR) | <10% of Isoproterenol max response | CHO cells expressing human β2-AR |

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human β1, β2, or β3-adrenergic receptor were used. Cells were incubated with varying concentrations of Solabegron. The intracellular cyclic adenosine monophosphate (cAMP) levels were then measured using a competitive binding assay. The EC50 value, representing the concentration of Solabegron that elicits 50% of the maximal response, was calculated to determine its potency. Selectivity was assessed by comparing the response at high concentrations in cells expressing β1 and β2 receptors to the response in cells expressing the β3 receptor.

In Vivo Pharmacology

In vivo studies in animal models were conducted to evaluate the physiological effects of Solabegron, particularly on bladder function.

Table 2: In Vivo Effects of Solabegron on Bladder Function in Anesthetized Dogs [3][4]

| Parameter | Effect of Solabegron | Model |

| Micturition Threshold (Bladder Capacity) | Increased | Acetic acid-induced bladder irritation model |

| Bladder Voiding | No effect | Acetic acid-induced bladder irritation model |

| Detrusor Muscle Relaxation | Evoked relaxation | Isolated dog bladder strips |

Female dogs were anesthetized, and a catheter was inserted into the bladder for saline infusion and pressure measurement. Bladder irritation was induced by intravesical administration of acetic acid. Solabegron was administered intravenously, and changes in bladder capacity (micturition threshold) and voiding pressure were recorded. The effect of Solabegron was compared to a vehicle control.

Mechanism of Action

Solabegron exerts its therapeutic effects by selectively activating β3-adrenergic receptors. This activation triggers a downstream signaling cascade, primarily involving the production of cyclic adenosine monophosphate (cAMP).

Signaling Pathway of Solabegron

Caption: Solabegron's signaling cascade.

In the context of OAB, the increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[4] For IBS, the mechanism is thought to involve the release of somatostatin from adipocytes upon β3-AR activation.[5] Somatostatin then acts on enteric neurons to decrease their excitability, which may contribute to the visceral analgesic effects observed.[5]

Clinical Development

Solabegron has undergone Phase II clinical trials for both overactive bladder and irritable bowel syndrome.

Overactive Bladder (OAB)

A multicenter, randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of Solabegron in women with moderate to severe OAB.[6][7]

Table 3: Phase II Clinical Trial of Solabegron for Overactive Bladder - Efficacy Results [6][8]

| Endpoint (at 8 weeks) | Placebo (n=85) | Solabegron 50 mg (twice daily) (n=88) | Solabegron 125 mg (twice daily) (n=85) |

| Mean Reduction in Incontinence Episodes/day (%) | - | - | 65.6% (p=0.025 vs. placebo) |

| Mean Reduction in Micturitions/day | - | - | -0.8 (p=0.036 vs. placebo) |

| Mean Increase in Volume Voided/micturition (%) | - | - | +27% (p<0.001 vs. placebo) |

Table 4: Phase II Clinical Trial of Solabegron for Overactive Bladder - Safety and Tolerability [6][8][9]

| Adverse Event | Placebo (n=85) | Solabegron 50 mg (twice daily) (n=88) | Solabegron 125 mg (twice daily) (n=85) |

| Any Adverse Event (%) | Similar across groups | Similar across groups | Similar across groups |

| Headache (%) | 8% | - | 8% |

| Nasopharyngitis (%) | 11% | - | 6% |

| Dry Mouth (%) | 4% | - | 1% |

| Hypertension-related Withdrawals | 0 | 2 | 2 |

| Serious Adverse Events | 1 (Bladder Cancer, post-study) | 2 (Urosepsis, Depression; not treatment-related) | 0 |

The study concluded that Solabegron at a dose of 125 mg twice daily was effective in reducing the symptoms of OAB and was generally well-tolerated.[6][8]

Caption: Phase II OAB clinical trial workflow.

Irritable Bowel Syndrome (IBS)

A Phase IIa, randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of Solabegron in patients with IBS.[10]

Table 5: Phase IIa Clinical Trial of Solabegron for Irritable Bowel Syndrome - Study Design [10]

| Parameter | Description |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Crossover |

| Patient Population | 102 patients with IBS (meeting Rome II criteria) |

| Primary Outcome | Average adequate relief rate of IBS pain or discomfort |

| Secondary Outcomes | Blood levels of Solabegron, safety, and tolerability |